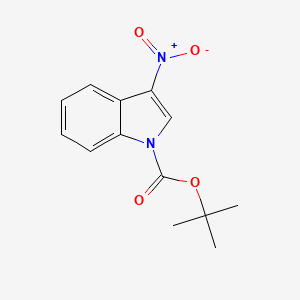
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine is a complex organic compound that features a thiazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are likely to be employed to improve atom economy, selectivity, and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution pattern
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors and enzymes involved in oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the thiazole ring but shares the tetrahydroisoquinoline core.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of the thiazole ring and exhibits different biological activities.
Uniqueness
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine is unique due to the presence of both the thiazole ring and the tetrahydroisoquinoline moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H17N3S |
|---|---|
Molekulargewicht |
259.37 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H17N3S/c1-17(2)14-16-13(9-18-14)11-4-3-10-5-6-15-8-12(10)7-11/h3-4,7,9,15H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
PVBPKQNIHZJXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=CS1)C2=CC3=C(CCNC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


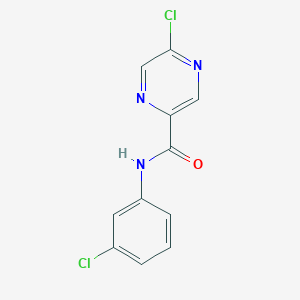
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
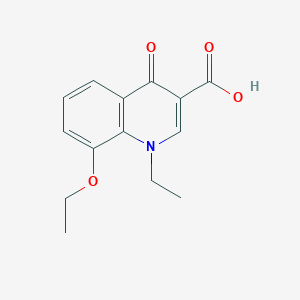
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)
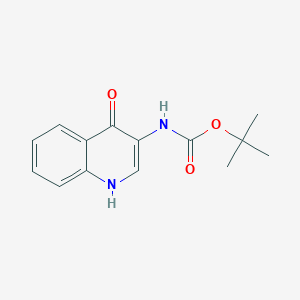



![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)


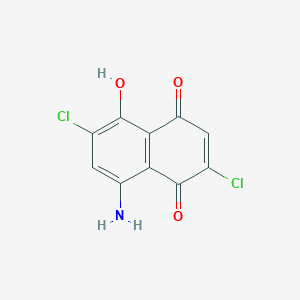
![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)
